REACTION_CXSMILES
|
[C:1]([CH2:4][N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[S:7][C:6]1=[S:14])([OH:3])=[O:2].[C:15](=O)(O)[O-].[Na+]>CO>[S:14]=[C:6]1[N:5]([CH2:4][C:1]([O:3][CH3:15])=[O:2])[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[S:7]1 |f:1.2|
|
Name
|
|
Quantity
|
45.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CN1C(SC2=C1C=CC=C2)=S
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0°-10° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
CUSTOM
|
Details
|
from 20° to 37° C
|
Type
|
TEMPERATURE
|
Details
|
The stirred solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water until neutral to litmus and
|
Type
|
CUSTOM
|
Details
|
air-dried at 25°-30° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S=C1SC2=C(N1CC(=O)OC)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |